molecular formula C9H7FS B14205711 6-Fluoro-4-methyl-1-benzothiophene CAS No. 826995-68-0

6-Fluoro-4-methyl-1-benzothiophene

Katalognummer: B14205711
CAS-Nummer: 826995-68-0
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: RJNZKBJWRHDDNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4-methyl-1-benzothiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of a fluorine atom and a methyl group in the 6 and 4 positions, respectively, enhances the compound’s chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with a fluorinating agent under specific conditions. The reaction typically requires a catalyst and a controlled temperature to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-4-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4-methyl-1-benzothiophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 6-Fluoro-4-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1-benzothiophene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    6-Fluoro-1-benzothiophene: Lacks the methyl group, which affects its overall properties and applications.

    4-Fluoro-1-benzothiophene: The fluorine atom is in a different position, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-4-methyl-1-benzothiophene is unique due to the combined presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

826995-68-0

Molekularformel

C9H7FS

Molekulargewicht

166.22 g/mol

IUPAC-Name

6-fluoro-4-methyl-1-benzothiophene

InChI

InChI=1S/C9H7FS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3

InChI-Schlüssel

RJNZKBJWRHDDNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=CS2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.